![molecular formula C15H17NO2S2 B2382465 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide CAS No. 2097929-19-4](/img/structure/B2382465.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide” is a type of enamide . Enamides are a fundamental cornerstone of the organic synthetic toolbox, driven by their exceptional nucleophilicity . They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis .
Synthesis Analysis
A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant, and is characterized by its simple setup and broad substrate scope .
Chemical Reactions Analysis
Enamides have unique reactivity accompanied by a high propensity to undergo hydrolysis, leading to considerable difficulties in the handling of these compounds . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .
Scientific Research Applications
Organic Electronics and Optoelectronics
The conjugated structure of bithiophene derivatives makes them ideal candidates for organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The incorporation of bithiophene moieties enhances charge transport and light absorption, leading to improved device performance .
Thermoelectric Materials
Poly(2,2’-bithiophene) (PBT) has been investigated as an active layer in thermoelectric devices. Depending on the choice of electrode material, it can exhibit either p-type or n-type behavior. Researchers have even applied PBT in single-layer organic thermoelectric generators (TEGs) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-2-3-6-15(18)16-10-11(17)12-7-8-14(20-12)13-5-4-9-19-13/h2,4-5,7-9,11,17H,1,3,6,10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJHMHPKVGBFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide |
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